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molecular formula C11H11NO3S B1230692 7-Ethyl-2-methyl-4-oxo-4,7-dihydrothieno(2,3-b)pyridine-5-carboxylic acid CAS No. 55503-20-3

7-Ethyl-2-methyl-4-oxo-4,7-dihydrothieno(2,3-b)pyridine-5-carboxylic acid

Cat. No. B1230692
M. Wt: 237.28 g/mol
InChI Key: JLLCZRLPPPCXFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04079060

Procedure details

A mixture of 1.4 parts of ethyl-4-hydroxy-2-methylthieno(2,3-b)pyridine-5-carboxylate, 12 parts by volume of 10% aqueous potassium hydroxide, 48 parts by volume of ethanol, 60 parts by volume of water and 1.8 parts by volume of ethyl iodide is refluxed for about 3 hours. After cooling, the reaction mixture is added to 60 parts by volume of water containing 3 parts by volume of concentrated hydrochloric acid and the resulting crystals are collected by filtration to give 7-ethyl-4,7-dihydro-2-methyl-4-oxothieno(2,3-b)pyridine-5-carboxylic acid as colorless crystals. Recrystallization from chloroform-ethanol yields colorless prisms melting at 229°-230° C.
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Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[C:7]([OH:16])=[C:8]2[CH:14]=[C:13]([CH3:15])[S:12][C:9]2=[N:10][CH:11]=1)=[O:5])C.[OH-].[K+].[CH2:19](I)[CH3:20].Cl>O.C(O)C>[CH2:19]([N:10]1[CH:11]=[C:6]([C:4]([OH:3])=[O:5])[C:7](=[O:16])[C:8]2[CH:14]=[C:13]([CH3:15])[S:12][C:9]1=2)[CH3:20] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C=1C(=C2C(=NC1)SC(=C2)C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)I
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Type
solvent
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O
Name
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Type
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Step Two
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Cl
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solvent
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O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for about 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the resulting crystals are collected by filtration

Outcomes

Product
Name
Type
product
Smiles
C(C)N1C2=C(C(C(=C1)C(=O)O)=O)C=C(S2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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